molecular formula C16H14Cl3N3O3 B15081159 2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide

2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide

Cat. No.: B15081159
M. Wt: 402.7 g/mol
InChI Key: LBMXKOFQXSUZPV-UHFFFAOYSA-N
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Description

2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide is a complex organic compound with the molecular formula C16H14Cl3N3O3 It is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine and 3-nitroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichloroethyl group may also play a role in its reactivity, potentially forming covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide
  • 2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide
  • 2-phenyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]acetamide

Uniqueness

2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the nitro group in the 3-position of the aniline ring differentiates it from similar compounds and may influence its chemical behavior and applications .

Properties

Molecular Formula

C16H14Cl3N3O3

Molecular Weight

402.7 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide

InChI

InChI=1S/C16H14Cl3N3O3/c17-16(18,19)15(20-12-7-4-8-13(10-12)22(24)25)21-14(23)9-11-5-2-1-3-6-11/h1-8,10,15,20H,9H2,(H,21,23)

InChI Key

LBMXKOFQXSUZPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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